molecular formula C12H18N4O2 B6646363 N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

Numéro de catalogue B6646363
Poids moléculaire: 250.30 g/mol
Clé InChI: XAIJUAADAIMWKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP) family. It was first discovered in 1989 and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mécanisme D'action

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide exerts its effects through binding to specific receptors, including the PAC1 receptor and the VPAC1 and VPAC2 receptors. These receptors are widely distributed throughout the body, including the central nervous system, cardiovascular system, and immune system. The binding of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide to these receptors results in the activation of various signaling pathways, including cyclic AMP (cAMP) and calcium signaling pathways.
Biochemical and Physiological Effects
N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including regulation of neurotransmitter release, modulation of pain perception, and regulation of immune function. It has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it ideal for studying the effects of neuropeptides on the central nervous system. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.

Orientations Futures

There are many potential future directions for the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, including the development of new therapeutic applications, the identification of new receptors and signaling pathways, and the development of new methods for synthesizing and delivering N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide. Some potential areas of research include the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide's effects on inflammation, pain perception, and neurodegenerative diseases. Additionally, the development of new analogs and derivatives of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide is a neuropeptide with a wide range of potential therapeutic applications. Its ability to cross the blood-brain barrier and its effects on various signaling pathways make it an ideal candidate for further study. While there are still many questions to be answered about its mechanism of action and long-term effects, the potential benefits of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide make it an exciting area of research for the future.

Méthodes De Synthèse

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The SPPS method has the advantage of being able to produce large quantities of pure peptide, making it ideal for research applications.

Applications De Recherche Scientifique

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of pain perception. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c17-11-3-2-10(8-15-11)12(18)14-4-1-6-16-7-5-13-9-16/h5,7,9-10H,1-4,6,8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJUAADAIMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.